molecular formula C28H26N4O4S B2439577 N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide CAS No. 1115323-97-1

N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2439577
CAS No.: 1115323-97-1
M. Wt: 514.6
InChI Key: OEEXHPDYAJXYQH-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as methoxyphenyl, cyclopropyl, and benzamide adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, where a methoxy-substituted aniline reacts with an electrophilic quinazoline intermediate.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, leading to the formation of quinazoline N-oxides or sulfoxides.

    Reduction: Reduction reactions can target the quinazoline core or the benzamide moiety, potentially leading to the formation of dihydroquinazolines or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may serve as a probe to study biological processes involving quinazoline derivatives.

    Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy, such as cancer and inflammatory diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-cyclopropyl-3-methoxybenzamide: This compound shares the cyclopropyl and methoxybenzamide moieties but differs in the presence of a bromine atom.

    N,N-Dimethylbenzamide: This simpler benzamide derivative lacks the quinazoline core and other functional groups present in the target compound.

Uniqueness

N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is unique due to its complex structure, which combines multiple functional groups and a quinazoline core

Properties

IUPAC Name

N-cyclopropyl-4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S/c1-36-22-6-4-5-21(15-22)29-25(33)17-37-28-31-24-8-3-2-7-23(24)27(35)32(28)16-18-9-11-19(12-10-18)26(34)30-20-13-14-20/h2-12,15,20H,13-14,16-17H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEXHPDYAJXYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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